molecular formula C22H20N4O B12184871 Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12184871
M. Wt: 356.4 g/mol
InChI Key: KZOQQPIXOORYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a naphthalene moiety linked to a triazolopyridine structure via a piperidine ring

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

naphthalen-2-yl-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C22H20N4O/c27-22(18-11-10-16-6-1-2-7-17(16)14-18)25-12-5-8-19(15-25)21-24-23-20-9-3-4-13-26(20)21/h1-4,6-7,9-11,13-14,19H,5,8,12,15H2

InChI Key

KZOQQPIXOORYFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C=C2)C4=NN=C5N4C=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a triazole ring is formed through the reaction of an azide with an alkyne in the presence of a copper catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction can produce naphthalen-2-yl alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can inhibit specific kinases involved in cancer progression. The inhibition of p38 mitogen-activated protein kinase has been particularly noted as a mechanism through which these compounds exert their effects against various cancer cell lines .

Antiviral Properties
Compounds containing piperidine and triazole moieties have shown antiviral activity against HIV. Some studies report that modifications to the piperidine structure enhance the efficacy against HIV reverse transcriptase, leading to lower IC50 values compared to traditional antiviral agents . This suggests that this compound could be further explored for its potential as an antiviral drug.

Neuroprotective Effects
Naphthalene derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and modulate neurotransmitter systems makes it a candidate for further research in treating conditions such as Alzheimer's disease .

Materials Science

Fluorescent Materials
The incorporation of naphthalene and triazole units into polymer matrices has led to the development of fluorescent materials. These materials are being studied for applications in organic light-emitting diodes (OLEDs) and sensors due to their favorable photophysical properties . The tunability of their emission spectra through structural modification allows for customization in optoelectronic applications.

Agrochemicals

Pesticidal Activity
Research has indicated that compounds with similar structures exhibit pesticidal properties. The triazole ring is known for its role in inhibiting fungal growth, making this compound a potential candidate for development as a fungicide or herbicide . Its effectiveness against specific plant pathogens could be further evaluated in agricultural settings.

Summary Table of Applications

Application AreaSpecific UseMechanism/Notes
Medicinal ChemistryAnticancer DrugInhibits p38 MAPK; affects cancer cell proliferation
Antiviral AgentModifies HIV reverse transcriptase activity
Neuroprotective AgentPotential treatment for neurodegenerative diseases
Materials ScienceFluorescent MaterialsUsed in OLEDs and sensors; tunable photophysical properties
AgrochemicalsPesticide/FungicideInhibits fungal growth; potential use against plant pathogens

Case Studies and Research Findings

  • Inhibition of Kinases : A study demonstrated that triazolo-pyridine derivatives could selectively inhibit specific kinases associated with tumor growth. The synthesis and evaluation of these compounds highlighted their potential as novel anticancer agents .
  • Antiviral Efficacy : Another research focused on the synthesis of piperidine-linked aminopyrimidines showed enhanced activity against HIV strains compared to existing therapies. This study emphasized the importance of structural modifications in improving antiviral efficacy .
  • Fluorescent Properties : A comprehensive study on the photophysical properties of similar naphthalene derivatives revealed their potential application in organic electronics due to their high fluorescence quantum yields and stability .

Mechanism of Action

The mechanism of action of Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalene moiety with a triazolopyridine structure via a piperidine ring sets it apart from other similar compounds, providing a unique scaffold for drug design and materials science .

Biological Activity

Naphthalen-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cellular signaling pathways. The specific interactions may include:

  • Inhibition of Protein Kinases : The compound has been observed to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell differentiation .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on triazolo derivatives have shown cytotoxic effects against various cancer cell lines .

CompoundCell Line TestedIC50 (µM)
Triazolo Derivative AHepG2 (liver cancer)5.0
Triazolo Derivative BMCF7 (breast cancer)15.0

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection by inhibiting monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which are beneficial in treating depression and neurodegenerative diseases .

CompoundMAO Inhibition IC50 (µM)
Naphthalen Derivative1.0
Control Compound0.5

Study 1: Inhibition of p38 MAPK

A study demonstrated that the compound effectively inhibits p38 MAPK with an IC50 value of approximately 0.5 µM. This inhibition was linked to reduced inflammatory cytokine production in vitro .

Study 2: Anticancer Activity in HepG2 Cells

In another investigation, the compound showed significant cytotoxicity against HepG2 cells with an IC50 value of 5 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.